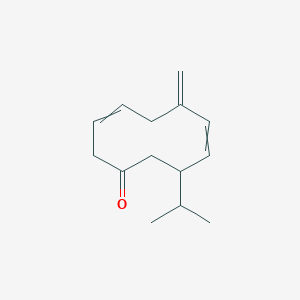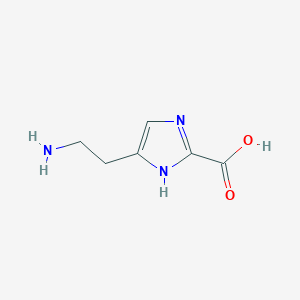![molecular formula C15H24OSi B12537821 Triethyl[(1-phenylprop-2-en-1-yl)oxy]silane CAS No. 869061-29-0](/img/structure/B12537821.png)
Triethyl[(1-phenylprop-2-en-1-yl)oxy]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethyl[(1-phenylprop-2-en-1-yl)oxy]silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three ethyl groups and an oxygen atom, which is further connected to a phenylprop-2-en-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl[(1-phenylprop-2-en-1-yl)oxy]silane typically involves the reaction of triethylsilane with a suitable phenylprop-2-en-1-yl derivative under controlled conditions. One common method is the hydrosilylation reaction, where the silicon-hydrogen bond of triethylsilane reacts with the carbon-carbon double bond of the phenylprop-2-en-1-yl derivative in the presence of a catalyst such as platinum or rhodium.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions, including temperature and pressure control, are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Triethyl[(1-phenylprop-2-en-1-yl)oxy]silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The phenylprop-2-en-1-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while reduction can produce silane derivatives.
Applications De Recherche Scientifique
Triethyl[(1-phenylprop-2-en-1-yl)oxy]silane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be utilized in the development of silicon-based biomaterials.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its biocompatibility.
Industry: It is employed in the production of advanced materials, including coatings and adhesives.
Mécanisme D'action
The mechanism by which Triethyl[(1-phenylprop-2-en-1-yl)oxy]silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon-oxygen bond can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The phenylprop-2-en-1-yl group can also interact with other molecules through π-π interactions and other non-covalent forces.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethylsilane: Lacks the phenylprop-2-en-1-yl group, making it less versatile in certain reactions.
Trimethyl[(1-phenylprop-2-en-1-yl)oxy]silane: Similar structure but with methyl groups instead of ethyl groups, affecting its reactivity and physical properties.
Triethyl[(1-phenylprop-1-en-1-yl)oxy]silane: A structural isomer with different positioning of the double bond, leading to variations in reactivity.
Uniqueness
Triethyl[(1-phenylprop-2-en-1-yl)oxy]silane is unique due to the combination of its silicon-oxygen bond and the phenylprop-2-en-1-yl group, which provides a balance of reactivity and stability. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
869061-29-0 |
|---|---|
Formule moléculaire |
C15H24OSi |
Poids moléculaire |
248.43 g/mol |
Nom IUPAC |
triethyl(1-phenylprop-2-enoxy)silane |
InChI |
InChI=1S/C15H24OSi/c1-5-15(14-12-10-9-11-13-14)16-17(6-2,7-3)8-4/h5,9-13,15H,1,6-8H2,2-4H3 |
Clé InChI |
WVJKGJKMXBEVOD-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)OC(C=C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-(4-Nitrophenyl)-3-(phenoxymethyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12537757.png)
![4-[5-(4-Chlorophenyl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12537760.png)

![5-Ethynyl-1,2,3-tris[(7-methyloctan-3-YL)oxy]benzene](/img/structure/B12537784.png)

![2,4-Bis[(prop-2-en-1-yl)oxy]benzoic acid](/img/structure/B12537795.png)


![N-[4-(4-Chloro-2,5-dihydroxyphenoxy)phenyl]hexadecanamide](/img/structure/B12537816.png)
![4-{[(2,2,3,4-Tetramethyl-2H-1-benzopyran-7-yl)oxy]carbonyl}benzoate](/img/structure/B12537826.png)


